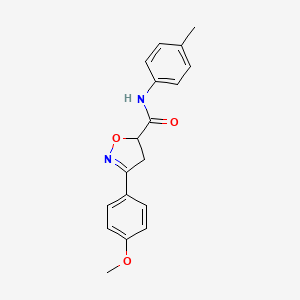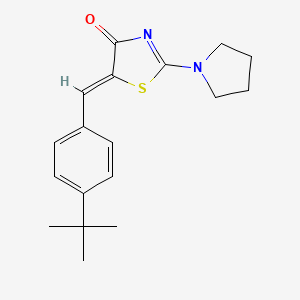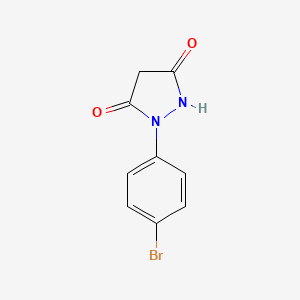![molecular formula C22H27N3O B5539178 3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5539178.png)
3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles represent a crucial class of heterocyclic compounds with a wide array of biological and chemical properties. The interest in indole chemistry has led to the development of numerous synthetic strategies for indole and its derivatives, which are integral to pharmaceuticals, natural products, and materials science. The compound "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" belongs to this class, featuring functional groups that suggest it may have significant biological or chemical utility (Taber & Tirunahari, 2011).
Synthesis Analysis
The synthesis of indoles, including structures similar to the one , involves various strategies. Techniques such as Fischer, Reissert, and Bischler indole synthesis are common, each offering a unique pathway to the indole core. The diversity in synthetic methods allows for functional group manipulation, crucial for producing a wide range of indole derivatives (Deka, Deb, & Baruah, 2020).
Molecular Structure Analysis
The molecular structure of indoles is characterized by a fused benzene and pyrrole ring, which provides a platform for diverse chemical reactions and properties. The specific substituents on the indole ring, such as the ethoxybenzyl and piperazinyl groups, significantly influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets (Zhang, Chen, & Yang, 2014).
Chemical Reactions and Properties
Indoles undergo a variety of chemical reactions, including electrophilic substitution at the 3-position, which is the most reactive site due to the electron-rich nature of the pyrrole ring. The presence of substituents such as the ethoxybenzyl and piperazinyl groups can further modify the reactivity and types of reactions the indole compound can participate in, including cross-coupling reactions, N-alkylation, and more (Bonandi, Perdicchia, Colombo, Foschi, Marzullo, & Passarella, 2020).
Physical Properties Analysis
The physical properties of indole derivatives, such as melting point, solubility, and crystallinity, are influenced by the nature and position of substituents on the indole core. For instance, the introduction of an ethoxy group could increase solubility in organic solvents, whereas the piperazinyl group might impact the compound's boiling point and melting point (Cheekatla, Barik, Anand, Mol K. M., & Porel, 2023).
Chemical Properties Analysis
The chemical properties of indole derivatives are largely defined by their electronic structure, which determines reactivity, acidity, and the potential for forming hydrogen bonds and π-π interactions. The specific chemical functionalities in "3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole" would likely exhibit unique reactivity patterns, especially in the context of biological systems or synthetic chemistry applications (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Applications De Recherche Scientifique
Alzheimer's Disease Treatment
Discovery and Development of SUVN-502 : Optimization of a series of 3-(piperazinylmethyl) indole derivatives led to the identification of SUVN-502 as a potential treatment for cognitive disorders, specifically Alzheimer's disease. It shows high affinity and selectivity over 100 target sites, including 5-HT6 receptors, and demonstrates preclinical efficacy, especially in combination with donepezil and memantine (R. Nirogi et al., 2017).
Synthetic Chemistry
Palladium-Catalyzed Reactions : The synthesis and functionalization of indoles, including those similar to 3-{[4-(4-ethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, have been significantly advanced by palladium-catalyzed reactions. These methods provide access to a wide range of biologically active compounds with high efficiency and less waste (S. Cacchi* & G. Fabrizi, 2005).
Antitumor Activity
Bis-Indole Derivatives : Research into bis-indole derivatives, featuring two indole systems separated by a heterocycle like pyridine or piperazine, has shown significant antitumor activity in human cell lines. The study highlighted the potential of these compounds in cancer treatment, with specific derivatives showing promise in in vivo experiments (A. Andreani et al., 2008).
Antimicrobial Activities
Triazole Derivatives : Novel triazole derivatives synthesized from various ester ethoxycarbonylhydrazones have been screened for antimicrobial activities, revealing some compounds with good to moderate activities against test microorganisms. This research opens up possibilities for the development of new antimicrobial agents (H. Bektaş et al., 2010).
Dual Inhibitor for Cholinesterase and Monoamine Oxidase
N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine : This compound has been identified as a new dual inhibitor of cholinesterase and monoamine oxidase, showcasing the therapeutic potential of indole derivatives in treating neurodegenerative diseases (Óscar M. Bautista-Aguilera et al., 2014).
Propriétés
IUPAC Name |
3-[[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-2-26-20-9-7-18(8-10-20)16-24-11-13-25(14-12-24)17-19-15-23-22-6-4-3-5-21(19)22/h3-10,15,23H,2,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRIKJMGXXQLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-ethoxybenzyl)piperazin-1-yl]methyl}-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(ethylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5539129.png)

![N-[3-(1-pyrrolidinyl)butyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5539134.png)
![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)
![3-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5539157.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)

![1-[5-(2-chlorophenyl)-2-furoyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5539193.png)
![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B5539200.png)
![N-(2,4-dimethylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5539203.png)